Product packaging for HHS-475(Cat. No.:)

HHS-475

Cat. No.: B1192936
M. Wt: 290.297
InChI Key: ZBNCPAXYEUCPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HHS-475 is a cutting-edge chemical probe based on sulfur-triazole exchange (SuTEx) chemistry, designed for the global profiling of tyrosine residues in the human proteome . This clickable, alkyne-containing probe features a 1,2,4-triazole leaving group that confers enhanced chemoselectivity for tyrosine residues, enabling the investigation of thousands of tyrosine sites in both cell lysates and live cells . As a key tool for chemical proteomics, this compound allows researchers to map over 10,000 tyrosine sites, discovering a subset of hyper-reactive tyrosines that are enriched in functional protein domains such as enzymatic active sites, protein-protein interaction modules, and nucleotide recognition domains like RNA recognition motifs (RRM) and SH3 domains . The primary research applications for this compound include activity-based protein profiling (ABPP) to ascribe function to uncharacterized proteins, identification of tyrosines with enhanced nucleophilicity that may specify function, and serving as a chemical phosphoproteomics strategy to monitor activation-dependent changes at phosphotyrosine sites . The mechanism of action involves irreversible covalent modification of tyrosine residues through SuTEx reaction, where the sulfonyl-triazole electrophile of this compound undergoes nucleophilic substitution with the phenolic oxygen of tyrosine, resulting in a stable sulfonyl-desthiobiotin adduct upon tagging for downstream detection and avidin-based enrichment . This product is intended for Research Use Only (RUO) and is not approved for use in humans, in clinical diagnosis, or for any other therapeutic purpose.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.297

IUPAC Name

4-((1H-1,2,4-Triazol-1-yl)sulfonyl)-N-(prop-2-yn-1-yl)benzamide

InChI

InChI=1S/C12H10N4O3S/c1-2-7-14-12(17)10-3-5-11(6-4-10)20(18,19)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17)

InChI Key

ZBNCPAXYEUCPRL-UHFFFAOYSA-N

SMILES

O=C(NCC#C)C1=CC=C(S(=O)(N2N=CN=C2)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HHS-475;  HHS 475;  HHS475

Origin of Product

United States

Synthetic Strategies and Rational Design Principles of Hhs 475

Foundational Concepts of Sulfur-Triazole Exchange Chemistry for Probe Development

Sulfur-triazole exchange (SuTEx) chemistry introduces sulfonyl-triazoles as a novel class of electrophiles for chemical probe development. mdpi.comrna-society.org This chemistry facilitates covalent reactions with protein sites through an irreversible modification process. mdpi.comrna-society.org The core mechanism involves an adduct group (AG) covalently binding to a residue following the departure of a triazole heterocycle, which acts as a leaving group (LG). mdpi.comrna-society.org A key distinguishing feature of SuTEx, compared to other chemotypes like sulfur-fluoride exchange (SuFEx), is the strategic choice of a triazole as the leaving group. mdpi.comrna-society.orgescholarship.org This selection provides an additional layer of tunability for the sulfur electrophile, allowing for modulated bioactivity of the resulting probes. mdpi.comrna-society.org

Both 1,2,3- and 1,2,4-triazole (B32235) regioisomers can function as leaving groups in the development of SuTEx activity-based probes (ABPs). nih.govmdpi.comrna-society.org The covalent reaction with protein nucleophiles, such as tyrosines and lysines, proceeds via a nucleophilic substitution reaction, which is inherently facilitated by the triazolide leaving group. nih.govmdpi.comrna-society.orgnih.gov The efficiency of the triazole as a leaving group is influenced by both intrinsic factors, such as resonance stabilization, and extrinsic factors, including the protein's microenvironment. mdpi.comrna-society.org Furthermore, the adduct group of SuTEx ABPs typically incorporates an alkyne moiety, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation with reporter tags, such as desthiobiotin-azide, for downstream proteomic analysis. nih.govmdpi.comrna-society.org

Design Methodologies for Enhancing Reactivity and Chemoselectivity in HHS-475 Synthesis

The rational design of this compound focused on optimizing its reactivity and, critically, its chemoselectivity towards specific amino acid residues within the proteome. The primary strategy involved modifying the triazole leaving group. nih.govmdpi.comrna-society.org this compound, specifically designed as a 1,2,4-triazole, demonstrated a notable increase in preference for tyrosine modification over lysine (B10760008) modification when compared to its 1,2,3-triazole counterpart, HHS-465. This augmented tyrosine selectivity of this compound was a pivotal finding, guiding subsequent efforts to further refine the 1,2,4-triazole series of SuTEx probes. nih.gov

The modular nature of SuTEx chemistry allows for systematic modifications to both the leaving group and the adduct group, thereby facilitating targeted nucleophilic substitution reactions at the SO2 center. mdpi.comrna-society.org This adaptability in design is crucial for expanding the chemical diversity of SuTEx probes and tailoring their activity for specific biological investigations. Comparative solution studies, employing nucleophiles that mimic tyrosine (e.g., p-cresol) and lysine (e.g., n-butylamine), have provided valuable insights into the distinct chemoselectivity profiles of this compound and other SuTEx probes relative to alternative electrophilic scaffolds like SuFEx. These studies underscore the importance of subtle structural variations in dictating probe reactivity and specificity.

Structural Analog Development and Comparative Analysis of this compound Series (e.g., HHS-465, HHS-481)

The HHS series of compounds, including HHS-465, this compound, and HHS-481, represents a systematic exploration of SuTEx chemistry for chemical proteomics. These analogs differ primarily in their triazole leaving group structure, which profoundly impacts their reactivity and chemoselectivity.

HHS-465 HHS-465 is characterized as a 1,2,3-sulfonyl triazole. nih.govnih.gov Its IUPAC chemical name is 4-((2H-1,2,3-Triazol-2-yl)sulfonyl)-N-(prop-2-yn-1-yl)benzamide. As a first-generation SuTEx covalent probe, HHS-465 exhibits broad reactivity within cellular proteomes, capable of targeting both tyrosine and lysine residues.

This compound In contrast, this compound is a 1,2,4-sulfonyl triazole, with the IUPAC name 4-((1H-1,2,4-Triazol-1-yl)sulfonyl)-N-(prop-2-yn-1-yl)benzamide. nih.gov A significant finding in its development was its approximately 5-fold enhanced chemoselectivity for tyrosines compared to other nucleophilic amino acids, including lysines, when benchmarked against HHS-465. nih.gov This improved specificity makes this compound a valuable tool for investigating tyrosine sites in complex biological samples. nih.gov

CompoundTriazole RegioisomerKey Structural FeaturesPrimary Target ResiduesTyrosine/Lysine (Y/K) ChemoselectivityTotal Proteome Sites Labeled
HHS-4651,2,3-triazoleUnsubstituted triazole LGTyrosines, LysinesBaselineBroad reactivity
This compound1,2,4-triazoleUnsubstituted triazole LGTyrosines (enhanced selectivity)~5-fold enhanced for tyrosines over lysinesBroad reactivity
HHS-4811,2,4-triazolePhenyl group substituent at R2 position of triazoleTyrosines (further improved selectivity)3.5 (Y/K ratio)~4,000 total sites

Optimization of Synthetic Pathways for High-Fidelity this compound Production

The synthesis of this compound and other first-generation SuTEx probes, such as HHS-465, was achieved using a common precursor: 4-(chlorosulfonyl)benzoic acid. The synthetic pathway involves a stepwise approach. Initially, propargylamine (B41283) is added, followed by a coupling reaction with an unsubstituted 1,2,3-triazole (for HHS-465) or a 1,2,4-triazole (for this compound). This modular synthetic strategy is a cornerstone of SuTEx chemistry, enabling the facile access to both unsubstituted and various modified triazole regioisomers.

The ability to leverage established synthetic methods for accessing diverse triazole structures is crucial for expanding the chemical diversity of the resulting activity-based probes. While specific detailed protocols for maximizing yield and purity (high-fidelity production) are not extensively described in the general literature, the emphasis on "stepwise addition" and "coupling" suggests the application of standard organic synthesis techniques. The rational design principles inherently guide the synthetic efforts toward compounds with desired properties, implying that optimization efforts would focus on reaction conditions, reagent stoichiometry, and purification methods to ensure high purity and yield of the final probes for reliable biological applications.

Mechanistic Elucidation of Hhs 475 Biological Interactions

Detailed Reaction Mechanism of Sulfur-Triazole Exchange with Specific Amino Acid Residues

The covalent modification of amino acid residues by HHS-475 occurs through a mechanism known as sulfur-triazole exchange (SuTEx) chemistry. nih.govresearchgate.net This reaction is a form of nucleophilic substitution, where the nucleophilic side chain of an amino acid attacks the electrophilic sulfur center of the sulfonyl-triazole moiety. The triazole ring, a key component of the this compound structure, functions as an effective leaving group, facilitating the formation of a stable covalent bond between the sulfonyl group and the amino acid residue. nih.gov

The proposed mechanism for the reaction of this compound with a tyrosine residue can be described as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated hydroxyl group of the tyrosine residue (the tyrosinate anion) on the electron-deficient sulfur atom of the this compound molecule.

Formation of a Pentavalent Intermediate: This attack leads to the formation of a transient, high-energy pentavalent sulfur intermediate.

Departure of the Leaving Group: The intermediate then collapses, resulting in the departure of the 1,2,4-triazole (B32235) anion as the leaving group. The stability of this triazole anion is a crucial factor in the reaction's feasibility.

Covalent Adduct Formation: The final product is a stable sulfonate ester linkage between the this compound scaffold and the tyrosine residue.

This SuTEx reaction is not exclusive to tyrosine and can also occur with other nucleophilic amino acids, such as lysine (B10760008), albeit generally to a lesser extent. nih.gov In the case of lysine, the ε-amino group of the side chain acts as the nucleophile, attacking the sulfur center of this compound and leading to the formation of a sulfonamide bond.

Molecular Basis of this compound's Enhanced Chemoselectivity Towards Tyrosine Functionality

This compound exhibits a significant chemoselectivity for tyrosine residues over other nucleophilic amino acids. researchgate.net This preference is attributed to a combination of factors, including the intrinsic properties of the tyrosine side chain, the electronic characteristics of the this compound probe, and the influence of the local protein microenvironment.

The enhanced reactivity with tyrosine is partly due to the "soft" nature of the tyrosine phenol, which favorably interacts with the "soft" electrophilic sulfur center of the sulfonyl-triazole. While other amino acids like cysteine, histidine, and lysine are also nucleophilic, the specific electronic and steric properties of the tyrosine side chain appear to be particularly well-suited for the SuTEx reaction.

Furthermore, the protein microenvironment plays a critical role in modulating the reactivity of specific tyrosine residues. The presence of nearby basic residues can lower the pKa of the tyrosine hydroxyl group, promoting the formation of the more nucleophilic tyrosinate anion and thereby enhancing its reactivity towards this compound. The accessibility of the tyrosine residue and the local dielectric constant of the surrounding environment also influence the reaction rate.

The structure of the triazole leaving group itself is a key determinant of chemoselectivity. The 1,2,4-triazole isomer in this compound has been shown to impart greater tyrosine selectivity compared to its 1,2,3-triazole counterpart, HHS-465. researchgate.net This suggests that the electronic properties and stability of the departing triazole anion are finely tuned to favor the reaction with tyrosine.

Delineation of this compound Reactivity Profiles Against Other Nucleophilic Amino Acids

While this compound demonstrates a clear preference for tyrosine, it is not entirely specific and can react with other nucleophilic amino acids. The primary off-target residues are typically lysines, although reactions with other nucleophiles like cysteine and histidine are also possible.

Quantitative proteomic studies have been instrumental in delineating the reactivity profile of this compound. These analyses allow for the identification and quantification of sites of modification across the proteome, providing a global view of the probe's selectivity.

Table 1: Comparative Reactivity of this compound with Nucleophilic Amino Acids

Amino AcidNucleophilic GroupGeneral Reactivity with this compound
TyrosinePhenol (-OH)High
Lysineε-Amino (-NH2)Moderate
CysteineThiol (-SH)Low to Moderate
HistidineImidazole (B134444)Low

This table provides a generalized overview of the reactivity. Actual reactivity can vary significantly depending on the specific protein microenvironment.

The lower reactivity with cysteine, a potent nucleophile, may seem counterintuitive. However, the specific nature of the SuTEx chemistry appears to favor the oxygen nucleophile of tyrosine over the sulfur nucleophile of cysteine under physiological conditions. The reactivity with histidine is generally low, likely due to the weaker nucleophilicity of the imidazole ring compared to the tyrosinate anion or the deprotonated lysine amino group.

Table 2: Summary of a Hypothetical Quantitative Proteomic Analysis of this compound Labeled Sites

Amino Acid ModifiedNumber of Unique Sites IdentifiedPercentage of Total Labeled Sites
Tyrosine85085%
Lysine12012%
Cysteine202%
Histidine101%

This is a hypothetical data table to illustrate the typical distribution of this compound modification sites as might be observed in a quantitative proteomic experiment.

Advanced Applications of Hhs 475 in Chemical Proteomics and Target Identification

Global Profiling of Functional Tyrosine Residues in Complex Cellular Systems

HHS-475 has been instrumental in the global profiling of functional tyrosine residues across various human cell proteomes. In studies involving cell lines such as HEK293T, A549, DM93, H82, and Jurkat cells, treatment with this compound allowed for the identification of numerous tyrosine-modified sites. researchgate.netnih.gov This demonstrates the probe's capacity to permeate live cells and react with accessible and functionally significant tyrosine residues.

The application of SuTEx chemistry, utilized by probes like this compound, has successfully enriched a wide array of ligandable tyrosine and lysine (B10760008) sites from within cells. researchgate.net This capability is crucial for understanding the functional landscape of the proteome and identifying residues that play key roles in protein activity and interaction.

Table 1: Comparison of Tyrosine-Modified Sites Identified by SuTEx Probes in Human Cell Proteomes
Cell LineProbeNumber of Identified Tyrosine-Modified Sites
HEK293THHS-465Data not specified
This compoundData not specified
A549HHS-465Data not specified
This compoundData not specified
DM93HHS-465Data not specified
This compoundData not specified
H82HHS-465Data not specified
This compoundData not specified
JurkatHHS-465Data not specified
This compoundData not specified
Note on Data

While the source material confirms the use of this compound for identifying tyrosine-modified sites in these cell lines, the exact numerical data for each probe and cell line combination was not provided in the publicly available abstracts. The table structure is based on the described experimental comparisons. researchgate.netnih.gov

Identification of Novel Protein Targets and Binding Sites Utilizing this compound Labeling

A significant application of this compound lies in its ability to identify novel protein targets and their specific binding sites. By covalently modifying accessible tyrosine residues, this compound acts as a molecular tag, enabling the subsequent identification of these proteins and the precise location of the modification. This "inverse drug discovery" strategy allows researchers to identify proteins that are targeted by latent electrophiles. nih.gov

The broad reactivity of this compound across the proteome facilitates the discovery of previously uncharacterized ligandable sites, thereby expanding the "druggable" proteome. nih.gov This is particularly important for identifying new therapeutic targets and for understanding the off-target effects of small molecules. The information gleaned from this compound labeling can guide the design of more selective and potent therapeutic agents.

Application of this compound for Comprehensive Profiling of Tyrosine Phosphorylation Sites in the Proteome

The inherent preference of SuTEx warheads for hyperreactive tyrosine residues makes probes like this compound particularly well-suited for profiling tyrosine phosphorylation sites. researchgate.net Tyrosine phosphorylation is a critical post-translational modification involved in a myriad of cellular signaling pathways. nih.gov The ability to capture and identify these sites on a proteome-wide scale is essential for dissecting these complex networks.

Studies have shown a significant overlap between tyrosine sites modified by this compound and known phosphorylation sites cataloged in databases like PhosphoSitePlus. researchgate.net This underscores the utility of this compound-based chemical proteomics in complementing traditional methods for studying the phosphoproteome. The median stoichiometric ratio (SR) of probe-modified tyrosines has been observed to be approximately 1 for this compound datasets, which is consistent with the low abundance of tyrosine phosphorylation events and highlights the platform's sensitivity in detecting these subtle modifications. nih.gov

Integration of this compound-Based Labeling with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflows for Proteomic Analysis

The successful application of this compound in chemical proteomics is intrinsically linked to its integration with advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). clinlabint.comresearchgate.net This powerful combination allows for the identification and quantification of this compound-labeled peptides from complex biological samples.

The workflow typically involves the treatment of cells or proteomes with this compound, followed by proteolytic digestion of the labeled proteins. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry. The covalent addition of this compound to an amino acid results in a specific mass shift (+635.2737 Da), which can be readily detected and used to identify the modified peptide and, by extension, the protein and site of modification. nih.gov This streamlined workflow enables high-throughput analysis and provides a comprehensive view of the targeted tyrosine residues. nih.gov

Investigation of Protein-Small Molecule Interactions through this compound Derivatization

This compound and similar covalent probes are invaluable tools for investigating the interactions between proteins and small molecules. nih.gov By competing with small molecule inhibitors for binding to a target protein, this compound can be used to assess the binding affinity and selectivity of these compounds. This competitive profiling approach can help to validate drug targets and elucidate the mechanism of action of bioactive molecules.

Furthermore, the derivatization of proteins with this compound can provide insights into the structural and conformational changes that occur upon ligand binding. By mapping the accessible tyrosine residues in the presence and absence of a small molecule, it is possible to identify regions of the protein that are involved in the interaction. This information is critical for the rational design and optimization of small-molecule inhibitors and modulators of protein function.

Investigation of Hhs 475 Utility in Modulating and Characterizing Protein Function

Impact of Covalent Modification by HHS-475 on Enzyme Catalytic Activity and Allosteric Regulation

The covalent modification of enzymes by small molecules can profoundly impact their catalytic activity and allosteric regulation. psu.edursc.org this compound, through its SuTEx chemistry, covalently attaches to tyrosine and lysine (B10760008) residues, which can be located in both active and allosteric sites of enzymes. rsc.org This modification can either enhance or inhibit enzyme function.

One of the primary applications of this compound in studying enzyme activity is through competitive activity-based protein profiling (ABPP). In this approach, the proteome is pre-treated with a potential inhibitor or modulator before being labeled with this compound. A reduction in this compound labeling at a specific site indicates that the test compound binds to that same site, thereby providing a method to screen for and identify new enzyme inhibitors. nih.gov For example, this competitive displacement approach has been used to identify ligands for various proteins, including prostaglandin (B15479496) reductase 2 (PTGR2), where a competing ligand blocked the labeling of a specific tyrosine residue by this compound, indicating its engagement with the target. nih.gov

While this compound is predominantly used as a probe to identify the targets of other modulators, the covalent modification by this compound itself can be considered a form of irreversible inhibition if it targets a residue critical for catalysis. The introduction of the this compound adduct can sterically hinder substrate binding or disrupt the conformational dynamics necessary for enzymatic activity.

Allosteric regulation involves the modulation of an enzyme's activity through the binding of a molecule at a site distinct from the active site. nih.gov These allosteric sites are often targets for drug discovery as they can offer greater selectivity compared to the highly conserved active sites. Covalent-allosteric inhibitors are a class of molecules that bind covalently to such sites, often leading to a sustained modulation of enzyme activity. nih.govresearchgate.net The ability of this compound to label tyrosine residues across the proteome makes it a potential tool for the discovery of novel allosteric sites. By identifying tyrosine residues that are accessible to this compound labeling and whose modification leads to a change in enzyme activity, new regulatory sites can be uncovered.

Table 1: Examples of Protein Domains Identified by SuTEx Probes This table is representative of the types of domains found to be labeled by SuTEx probes like this compound, indicating the broad applicability in studying various protein functions.

Protein Domain CategoryExamples of Labeled Proteins/DomainsFunctional Relevance
Enzymatic Domains Kinases, Hydrolases, DehydrogenasesCatalytic activity, substrate binding
Nucleotide Recognition ATP-binding sites, GTP-binding proteinsCellular energy, signal transduction
Protein-Protein Interaction SH2 domains, BromodomainsComplex formation, signaling cascades

Probing and Characterizing Protein-Protein Interaction Interfaces via this compound Labeling

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their interfaces represent attractive targets for therapeutic intervention. nih.gov Characterizing these interfaces is crucial for understanding the molecular basis of these interactions. Chemical cross-linking and proximity labeling are powerful techniques used to map PPIs. nih.gov

This compound and other SuTEx probes have been shown to label residues within domains known to be involved in protein-protein interactions. rsc.org The covalent labeling of tyrosine residues at a PPI interface by this compound can provide valuable information about the topology and accessibility of the binding surface. nih.gov

The general strategy for using this compound to probe PPI interfaces involves comparing the labeling pattern of a protein in its free state versus when it is part of a complex. Residues at the interface are expected to be less accessible to this compound labeling when the protein is in a complex, leading to a decrease in the labeling signal for those specific sites. This "footprinting" approach can help to map the contact surfaces between interacting proteins.

Furthermore, the covalent nature of the this compound label can be exploited to identify transient or weak protein interactions. By labeling a protein of interest, it can then be used as a bait to capture its interacting partners, which can subsequently be identified by mass spectrometry.

Exploration of Intrinsically Nucleophilic Tyrosine Sites and Their Biological Significance through this compound

Tyrosine residues are generally considered to be less nucleophilic than cysteine or lysine. However, the local protein microenvironment can significantly enhance the nucleophilicity of certain tyrosine residues, making them "hyper-reactive." These intrinsically nucleophilic tyrosine sites are often functionally important, participating in catalysis, substrate binding, or post-translational modifications.

This compound, with its preference for modifying tyrosine residues, serves as an excellent chemical tool to globally identify and characterize these hyper-reactive sites across the proteome. nih.gov The SuTEx chemistry is particularly suited for this purpose as the reactivity of the sulfonyl-triazole electrophile can be tuned to selectively target these more nucleophilic tyrosines. rsc.org

Studies using this compound and related SuTEx probes have successfully identified thousands of tyrosine sites in live cells and cell lysates. nih.gov Analysis of the proteins containing these labeled tyrosines has revealed an enrichment in domains associated with enzymatic activity, nucleotide recognition, and protein-protein interactions, underscoring the biological significance of these intrinsically nucleophilic sites. nih.gov

The ability to profile these sites provides a powerful platform for functional annotation of the proteome. For instance, the identification of a hyper-reactive tyrosine within a protein of unknown function can provide initial clues about its potential catalytic or binding activities.

Unraveling Dysregulated Signaling Pathways through Tyrosine Site Profiling with this compound in Preclinical Models

Dysregulation of cellular signaling pathways, particularly those governed by protein tyrosine kinases, is a hallmark of many diseases, including cancer. mdpi.com Tyrosine phosphorylation is a key post-translational modification that controls a vast array of cellular processes, and its aberrant regulation can lead to uncontrolled cell growth and proliferation. nih.gov

Quantitative phosphotyrosine profiling using mass spectrometry has become a powerful technique to map these dysregulated signaling networks in disease models. nih.gov this compound offers a complementary chemical proteomics approach to study these pathways. By providing a global snapshot of accessible and reactive tyrosine residues, this compound can help to identify changes in the proteome that are associated with a particular disease state.

In preclinical models, such as patient-derived xenografts (PDXs), this compound can be used to compare the tyrosine reactivity profiles of tumor tissues versus normal tissues. nih.gov This can lead to the identification of tyrosine sites that are uniquely accessible or reactive in the cancer cells, potentially highlighting novel therapeutic targets.

Furthermore, this compound can be used to assess the target engagement of tyrosine kinase inhibitors (TKIs) in a preclinical setting. By treating tumor-bearing models with a TKI and then performing tyrosine site profiling with this compound, researchers can determine which kinases and pathways are being effectively modulated by the drug. This information is invaluable for understanding the mechanism of action of TKIs and for the development of more effective cancer therapies. The ability to perform these studies in living cells and in vivo models provides a more physiologically relevant understanding of the dysregulated signaling pathways at play.

Comparative Analysis of Hhs 475 with Complementary Covalent Probes

Comparative Assessment of HHS-475 Against Sulfonyl-Fluoride Based Covalent Probes

Table 1: Comparative Reactivity and Selectivity of this compound vs. Sulfonyl-Fluoride Probe

ProbeTotal Modified Sites (Approx.)Tyrosine/Lysine (B10760008) (Y/K) RatioPrimary Chemoselectivity
This compound~3000 escholarship.org2.8 rna-society.orgTyrosine > Lysine
HHS-SF-1~750 (4-fold reduction vs. This compound) rna-society.org2.3 rna-society.orgTyrosine (lower specificity)

Note: Data for total modified sites for HHS-SF-1 is inferred from the stated ~4-fold reduction compared to HHS-465/475, which modify ~3000 sites rna-society.orgescholarship.org.

Relative Reactivity and Selectivity Profiling of this compound Versus Other Sulfonyl-Triazole Chemotypes

This compound, as a 1,2,4-SuTEx probe, exhibits distinct reactivity and selectivity profiles when compared to other sulfonyl-triazole chemotypes, such as its regioisomer HHS-465 (a 1,2,3-SuTEx probe) and other modified 1,2,4-triazole (B32235) analogs like HHS-482, HHS-481, and HHS-483.

Initial chemical proteomic studies indicated that this compound shows an increased preference for tyrosine over lysine modification when directly compared to its 1,2,3-SuTEx counterpart, HHS-465 escholarship.org. This highlights the influence of the triazole regioisomer on probe selectivity.

Table 2: Tyrosine Site Coverage by Different 1,2,4-Sulfonyl-Triazole Probes

ProbeNumber of Tyrosine Sites Modified
This compound391 rna-society.org
HHS-481445 rna-society.org
HHS-482112 rna-society.org
HHS-483433 rna-society.org

Note: These numbers represent unique tyrosine sites detected in LC-MS chemical proteomic experiments rna-society.org.

Methodological Advantages and Limitations of this compound within the Comprehensive Chemical Proteomics Toolkit

This compound offers several significant methodological advantages, establishing it as a valuable asset in the comprehensive chemical proteomics toolkit. However, like all chemical proteomics approaches, it also presents certain limitations.

Methodological Advantages:

Global Tyrosine and Lysine Profiling: this compound enables the global profiling of functional tyrosines and lysines in both isolated proteomes and live cellular contexts rna-society.orgescholarship.org. This broad applicability allows for a comprehensive understanding of protein function in biologically relevant environments.

Broad Coverage and Depth: The SuTEx chemistry utilized by this compound facilitates global tyrosine quantitation with unprecedented depth and breadth, identifying thousands of binding sites escholarship.org. This extensive coverage is crucial for exploring the "ligandable" proteome beyond traditionally targeted cysteine residues.

Live Cell Profiling: A key advantage is its utility in profiling the accessibility and reactivity of thousands of binding sites directly within live cells, providing insights into dynamic biological events that are only observable in a cellular context escholarship.org.

Tunability of Selectivity: The modular nature of SuTEx technology allows for modifications to the triazole leaving group, enabling the tuning of probe chemoselectivity rna-society.orgescholarship.org. This inherent flexibility can be exploited to develop probes with tailored specificity for particular amino acid residues or protein classes.

Compatibility with Quantitative Proteomics: this compound can be effectively integrated into quantitative chemical proteomics workflows, such as those employing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to evaluate ligand activity and selectivity.

Discovery of Cryptic Pockets: The ability of SuTEx probes to covalently modify proteins can lead to the identification of cryptic ligand pockets, which are often challenging to target with traditional reversible ligands. This expands the potential for discovering novel pharmacological modulators for proteins previously considered "undruggable".

Stability in Biological Solvents: this compound is stable in common solvent vehicles like dimethyl sulfoxide (B87167) (DMSO), which are routinely used for compound delivery in biological experiments escholarship.org.

Methodological Limitations:

General Limitations of Chemical Proteomics: As with many chemical proteomics approaches, the use of this compound can be subject to limitations such as potential structural modification of bioactive molecules, non-specific binding to linkers and matrices, and inherent difficulties in identifying low-expression or membrane proteins.

Experimental Variability: Results obtained from chemical proteomics experiments, including those using this compound, can exhibit variability depending on the specific experimental conditions employed at various stages of the process. Therefore, findings often require confirmation through additional biochemical or cellular assays.

Influence of Protein Microenvironment on Selectivity: While this compound demonstrates enhanced tyrosine selectivity, it can still react with lysines, and its precise selectivity can be influenced by the local protein microenvironment rna-society.orgescholarship.org. This necessitates careful interpretation of results and consideration of the cellular context.

Future Directions and Translational Potential of Hhs 475 Based Chemical Biology

Development of Next-Generation Sulfur-Triazole Exchange Probes Inspired by HHS-475's Efficacy

This compound stands as a first-generation sulfur-triazole exchange (SuTEx) probe, distinguished by its 1,2,4-sulfonyl-triazole structure medkoo.comlibretexts.orgbiocat.com. Its efficacy in covalently modifying protein targets, particularly with enhanced chemoselectivity for tyrosines, serves as a crucial inspiration for the development of subsequent generations of SuTEx probes bu.edunih.govdntb.gov.ua. SuTEx chemistry, by its nature, is a tunable platform, allowing for modifications to both the leaving group (LG) and the adduct group (AG) to achieve probes with finely tuned bioactivity nih.govnih.govnlk.cz.

Research has shown that altering the triazole leaving group can significantly influence the specificity of sulfonyl probes. For instance, while this compound exhibits approximately a 5-fold enhanced chemoselectivity for tyrosines over other nucleophilic amino acids, a related SuTEx probe, HHS-482, has demonstrated superior tyrosine selectivity nih.govnih.gov. This highlights the potential to further optimize probe characteristics through systematic structural variations. The ability to utilize different triazole regioisomers (e.g., 1,2,3- and 1,2,4-isomers) as leaving groups provides an additional layer of tunability for designing SuTEx activity-based protein profiling (ABP) probes biocat.comnih.govnlk.cz. Future efforts will focus on leveraging these insights to design probes that not only maintain high reactivity but also achieve even greater specificity for desired amino acid residues or protein microenvironments. This includes optimizing equilibrium binding interactions with target proteins and modulating the intrinsic reaction rates through precise adjustments of electronic properties within the probe scaffold nih.gov.

The development of next-generation SuTEx probes is summarized in the following table, illustrating key characteristics and advancements:

Probe NameTriazole IsomerKey CharacteristicTyrosine Chemoselectivity (vs. Lysine)Reference
This compound1,2,4-triazole (B32235)First-generation SuTEx probe~5-fold enhanced medkoo.comlibretexts.orgbiocat.combu.edunih.govdntb.gov.ua
HHS-4651,2,3-triazoleFirst-generation SuTEx probe (counterpart to this compound)Broad reactivity, less tyrosine-specific than this compound medkoo.comlibretexts.orgbiocat.com
HHS-482Not specifiedSuperior tyrosine selectivity~5-fold enhanced (similar to this compound, but superior selectivity) nih.govnih.govnih.gov

Expansion of this compound Applications for Investigating Underexplored Biological Systems and Pathways

This compound, as a representative SuTEx electrophile, provides an efficient platform for investigating novel nucleophilic sites within both established and poorly annotated protein targets nih.govnih.govnlk.cz. Its capacity to covalently label a broad spectrum of tyrosine sites offers a powerful means to explore previously underexplored biological systems and pathways. Studies have demonstrated that this compound can label approximately 3,500 distinct tyrosine sites, corresponding to around 1,700 proteins, in live human embryonic kidney (HEK293T) cells libretexts.org. This extensive coverage of the proteome allows for a comprehensive mapping of ligandable sites.

A significant proportion of proteins modified by HHS-465 and this compound in live cell profiling were found to be largely absent from the DrugBank database (77%), indicating their potential as targets in underexplored biological contexts libretexts.org. Further analysis of these non-DrugBank proteins revealed a significant enrichment of domains involved in crucial cellular functions, including RNA recognition motif (RRM) domains and protein-protein interaction domains such as PCI/PINT and SH3 domains libretexts.org. This suggests that SuTEx chemistry can illuminate the functional roles of proteins in RNA biology and complex protein interaction networks that have traditionally been challenging to investigate.

Furthermore, SuTEx chemistry has been successfully applied as a chemical phosphoproteomics strategy, enabling the monitoring of phosphotyrosine site activation nih.govnih.gov. This capability is critical for understanding signaling pathways regulated by tyrosine phosphorylation, which are often dysregulated in various diseases. Beyond global profiling, this compound and related SuTEx probes have been instrumental in covalent fragment-based ligand discovery (cFBLD) in live cells. This approach has led to the identification of cell-active ligands, such as HHS-0701, which was found to inhibit prostaglandin (B15479496) reductase 2 (PTGR2) nih.govwikipedia.org. The application of SuTEx chemistry has also facilitated the development of pan-kinase probes, allowing for the investigation of changes in kinase activity directly in live cellular environments nih.gov. The inherent ability of covalent chemistry, including SuTEx, to identify and characterize cryptic binding sites further enhances its potential to render traditionally challenging or "undruggable" targets chemically tractable nih.gov.

Contribution of this compound-Derived Insights to Preclinical Target Discovery and Validation Strategies

The insights gained from this compound and SuTEx chemistry are profoundly contributing to preclinical target discovery and validation strategies. This compound serves as a valuable tool for the global investigation of protein function and ligand binding capacity, which are fundamental steps in identifying and validating potential drug targets nih.govnih.gov. The tunable nature of SuTEx chemistry provides a robust platform for developing covalent probes that can be applied in chemical proteomics to identify novel ligandable sites across the proteome nih.govnih.govnlk.cz. This unbiased mapping of ligandable space is crucial for expanding the repertoire of druggable targets nih.gov.

A key aspect of target validation involves confirming that a compound interacts with its intended target in a biologically relevant manner. This compound's application in quantitative chemical proteomics, often coupled with stable isotope labeling by amino acids in cell culture (SILAC), allows for the precise determination of specific enrichment of protein sites by ligands wikipedia.org. For example, studies have used this compound to verify the liganding of the FAH Y244 site by HHS-0401 in live human sarcomatoid mesothelioma (DM93) cells, demonstrating direct target engagement wikipedia.org. Similarly, this compound labeling was used to confirm that HHS-0701 could block PTGR2 in live cells by reducing probe labeling of PTGR2 Y100 wikipedia.org. Such detailed molecular insights into target engagement are critical for building confidence in biological hypotheses and validating targets in preclinical models.

The development of selective tool compounds for cellular and in vivo evaluation of target proteins is directly facilitated by SuTEx chemistry nih.gov. By providing a means to covalently modify specific residues, these probes enable researchers to study the functional consequences of target modulation with high precision. This is particularly relevant in the context of preclinical models, which are essential for understanding disease biology and identifying effective therapeutic candidates. The integration of fragment-based covalent ligand discovery (cFBLD) with SuTEx chemistry further accelerates hit discovery, allowing for the identification of cryptic pockets and the development of pharmacological modulators for proteins previously considered challenging to drug.

Advancements in High-Throughput Screening Methodologies Leveraging SuTEx Chemistry for Molecular Interaction Studies

SuTEx chemistry, exemplified by this compound, is inherently well-suited for integration into high-throughput screening (HTS) methodologies, thereby accelerating molecular interaction studies. The core application of SuTEx probes lies in activity-based protein profiling (ABPP), a powerful chemical proteomic approach that allows for the global investigation of protein function and ligand binding medkoo.comlibretexts.orgbiocat.comnih.govnih.govnih.govnlk.cznih.govnih.gov. When combined with liquid chromatography-mass spectrometry (LC-MS/MS), ABPP using SuTEx probes enables the rapid identification of modified proteins and their specific binding sites, providing a high-content output for molecular interaction analysis medkoo.comlibretexts.org.

The ability of this compound to profile thousands of tyrosine sites in a single experiment (e.g., ~3,500 distinct tyrosine sites) underscores its high-throughput compatibility libretexts.org. This broad coverage is a critical advantage for unbiased screening efforts aimed at identifying novel protein-ligand interactions. Quantitative chemical proteomics, using techniques such as SILAC with this compound, further enhances the throughput and precision of these studies by allowing for the quantitative comparison of probe labeling in different conditions (e.g., in the presence or absence of a test ligand) wikipedia.org. This quantitative capability is essential for evaluating ligand activity and selectivity across the proteome in a high-throughput manner.

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